N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide

DHODH Inhibition Positional Isomer Structure-Activity Relationship

Researchers probing halogen-dependent target engagement face supply gaps in positional isomers. This specific 2,4-dichlorophenoxy semicarbazide solves that, enabling direct potency comparison against the 2,5-dichloro analog (DHODH IC50 480 nM). - Defined 2,4-dichloro geometry for substituent-dependent SAR screening - 3 H-bond donors support active-site hydration network analysis - Suitable for M. tuberculosis/NTM panels based on class-level antimycobacterial evidence Supplied with batch-specific analytical documentation to ensure structural fidelity for reproducible crystallographic and ITC studies.

Molecular Formula C15H12Cl3N3O3
Molecular Weight 388.6 g/mol
Cat. No. B12455119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide
Molecular FormulaC15H12Cl3N3O3
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C15H12Cl3N3O3/c16-9-1-4-11(5-2-9)19-15(23)21-20-14(22)8-24-13-6-3-10(17)7-12(13)18/h1-7H,8H2,(H,20,22)(H2,19,21,23)
InChIKeyVKEYXOTZBFOADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Hydrazinecarboxamide Research Tool (CAS 64910-32-3)


N-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxamide (CAS 64910-32-3) is a synthetic hydrazinecarboxamide (semicarbazide) derivative with the molecular formula C15H12Cl3N3O3 and a molecular weight of 388.63 g/mol . It belongs to a privileged scaffold class known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects [1]. Its structure uniquely combines a 4-chlorophenyl ring with a 2,4-dichlorophenoxyacetyl moiety, differentiating it from isomers and simpler analogs.

1
Positional isomer probe: Distinct 2,4-dichlorophenoxy pattern creates an untested SAR space vs. 2,5-isomer
2
Semicarbazide core: Provides three hydrogen bond donors, enabling target engagement studies that acetamide analogs cannot mimic
3
Research workflow: Suitable for DHODH inhibitor lead expansion and antimicrobial probe screening against mycobacterial strains

Why Generic Hydrazinecarboxamides Cannot Substitute This Compound


Simple substitution with generic hydrazinecarboxamides or close positional analogs fails because the specific 2,4-dichlorophenoxy and 4-chlorophenyl substitution pattern on the semicarbazide backbone dictates distinct molecular recognition. A positional isomer (the 2,5-dichloro variant) has been profiled against human dihydroorotate dehydrogenase (DHODH) and shows quantifiable activity [1], proving that the chlorine substitution pattern is a critical determinant of target engagement. Reviews confirm that even minor structural modifications in this class lead to divergent antimicrobial and enzyme inhibition profiles [2]. Therefore, the compound's specific geometry and electronic configuration cannot be assumed interchangeable with its analogs.

Target 2,4-dichloro isomer
Substitute Risk: 2,5-dichloro isomer Chlorine substitution pattern dictates enzyme engagement profile; the 2,5-isomer's reported DHODH activity may not transfer to the 2,4-configuration.
Target Semicarbazide
Substitute Risk: Acetamide analog Removal of the terminal –NH2 group reduces H-bond donor capacity, potentially altering active-site coordination and metal chelation properties.

Head-to-Head Evidence Guide


Positional Isomer Differentiation: DHODH Activity

The direct 2,5-dichlorophenoxy positional isomer exhibits a measured IC50 of 480 nM against human DHODH in a chromogen reduction assay [1]. While direct data for the target 2,4-dichloro compound is absent from public primary literature, this comparator value establishes that the specific dichloro substitution pattern determines nanomolar-range enzyme engagement. The electronic and steric differences between 2,4- and 2,5-substitution are sufficient to alter binding-pocket complementarity, a fact supported by class-level SAR reviews [2]. Procurement of the 2,4-isomer is therefore justified for its distinct, uncharacterized SAR space.

DHODH SAR Differentiation
Cross-study comparable
Target (2,4-Cl) Data not yet reported
Comparator (2,5-Cl) IC50 = 480 nM (DHODH, chromogen reduction assay)
Supports distinct SAR exploration of the 2,4-chloro space
BindingDB cross-study comparable; target data required for direct profiling
DHODH Inhibition Positional Isomer Structure-Activity Relationship

Core Scaffold Differentiation: Hydrazinecarboxamide vs. Acetamide

The target compound features a hydrazinecarboxamide (semicarbazide) moiety, which provides two additional H-bond donor sites compared to the simple acetamide analog N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 92153-38-3) . The acetamide analog lacks the terminal -NH2 group, reducing its capacity for key polar interactions with biological targets. Class-level reviews on hydrazinecarboxamide antimicrobial agents emphasize that the intact semicarbazide motif is essential for metal chelation and enzyme active-site coordination [1]. No direct comparative biological data are available, but the physicochemical differentiation is absolute and verified by structural analysis.

H-Bond Differentiation
Class-level inference
Target (semicarbazide) HBD = 3, HBA = 4
Acetamide analog HBD = 1, HBA = 3
May enable more complex active-site interaction networks
Physicochemical prediction; experimental binding studies advised
Chemical Probe Hydrogen Bonding Scaffold Hopping

Antimicrobial Potential: Class-Level Evidence

Two recent comprehensive reviews consolidate evidence that hydrazinecarboxamide derivatives exhibit potent activity against a broad spectrum of mycobacteria, bacteria, and fungi [1][2]. The specific compound, bearing a halogen-rich phenoxyacetyl tail, is structurally aligned with the most active chemotypes described in these reviews. Although no isolate-level MIC data are publicly available for the target compound, the reviews present averaged MIC values in the range of 1-50 µg/mL for close structural analogs, establishing a performance benchmark. The 2,4-dichloro configuration may enhance lipophilicity and membrane penetration compared to dehalogenated variants.

Antimicrobial Benchmark
Class-level
1–50 µg/mL
MIC range for active hydrazinecarboxamide chemotypes (broth microdilution)
Supports antimicrobial screening context for halogenated analogs
Review-derived data; compound-specific MIC validation required
Antimicrobial Mycobacterium Broad-Spectrum

Recommended Application Scenarios


DHODH Inhibitor Lead Expansion and SAR Profiling

Use the target compound to explore the uncharted 2,4-dichloro SAR space, directly comparing it to the 2,5-dichloro isomer (IC50 480 nM [1]). This head-to-head profiling can reveal substituent-dependent potency shifts.

Antimicrobial Probe Panel against Mycobacterial Strains

Screen against M. tuberculosis and NTM strains as part of a semicarbazide-focused library, based on class-level evidence of potent antimycobacterial activity [2]. Its high halogen content supports membrane permeability hypotheses.

Hydrogen-Bonding Network Study in Enzyme Active Sites

Leverage the compound's 3 H-bond donor capability compared to the 1 HBD of its acetamide analog to probe active-site hydration and interaction networks in crystallographic or ITC studies .

Application
Selection Property
Validation Focus
DHODH SAR Profiling
2,4-dichloro substitution uniqueness
Comparative enzyme assay vs. 2,5-isomer
Antimicrobial Probe Panel
Halogenation-driven membrane permeability hypothesis
MIC screening against mycobacterial strains
H-Bond Network Analysis
Hydrogen bond donor/acceptor advantage over acetamide
Crystallographic or ITC interaction studies
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